molecular formula C6H14N2O B141527 (4-(Methylamino)pyrrolidin-3-yl)methanol CAS No. 128740-30-7

(4-(Methylamino)pyrrolidin-3-yl)methanol

Cat. No.: B141527
CAS No.: 128740-30-7
M. Wt: 130.19 g/mol
InChI Key: WXYKJIYEJCIDIX-UHFFFAOYSA-N
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Description

(4-(Methylamino)pyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a hydroxymethyl group at the 3-position and a methylamino substituent at the 4-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied in medicinal chemistry for their conformational rigidity and ability to interact with biological targets, including enzymes and receptors .

Properties

CAS No.

128740-30-7

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

[4-(methylamino)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H14N2O/c1-7-6-3-8-2-5(6)4-9/h5-9H,2-4H2,1H3

InChI Key

WXYKJIYEJCIDIX-UHFFFAOYSA-N

SMILES

CNC1CNCC1CO

Canonical SMILES

CNC1CNCC1CO

Synonyms

3-Pyrrolidinemethanol,4-(methylamino)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Varied Substituents

Table 1: Structural and Functional Comparison of Pyrrolidinylmethanol Derivatives

Compound Name Substituents/Modifications Key Properties/Applications Reference
(4-(Methylamino)pyrrolidin-3-yl)methanol 4-methylamino, 3-hydroxymethyl Potential CNS activity, solubility
[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol 4-amino-2-bromophenyl substituent Bromine enhances lipophilicity
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol 3-fluorophenyl group, stereospecific Fluorine improves metabolic stability
[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol Dual hydroxymethyl groups High hydrophilicity, H-bond capacity
  • Substituent Effects: The methylamino group in the target compound may enhance receptor binding compared to amino or halogenated analogs (e.g., bromine in ). Fluorinated derivatives (e.g., ) exhibit improved metabolic stability due to reduced oxidative metabolism.
  • Synthesis: The target compound’s synthesis involves methylamine and ethanol under reflux (similar to ), while fluorinated analogs require specialized reagents (e.g., fluorophenyl precursors in ).
Pyridine-Based Analogs

Table 2: Comparison with Pyridine Derivatives

Compound Name Substituents/Modifications Biological Activity Reference
4-(Methylamino)pyridine Methylamino at pyridine 4-position Potentiates HVACCs in neurons
(4-Chloropyridin-3-yl)methanol Chloro at pyridine 4-position Research tool for ligand studies
  • Bioactivity: Pyridine derivatives like 4-(methylamino)pyridine show potentiation of HVACCs (voltage-gated calcium channels) in neurons, suggesting the methylamino group’s role in modulating ion channels . However, pyrrolidine derivatives may offer better blood-brain barrier penetration due to reduced polarity.
  • Electronic Effects: Chloro substituents (e.g., ) increase electron-withdrawing effects, altering reactivity compared to electron-donating methylamino groups.
Piperidine and Hybrid Structures
  • [1-(4-Methylbenzyl)piperidin-3-yl]methanol (): The piperidine core provides a six-membered ring, offering distinct conformational flexibility.
  • Pyrazolo-pyrimidine Derivatives (e.g., ): These hybrids exhibit antimicrobial activity, highlighting the importance of fused heterocyclic systems, though they lack the hydroxymethyl group critical for solubility in the target compound.

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